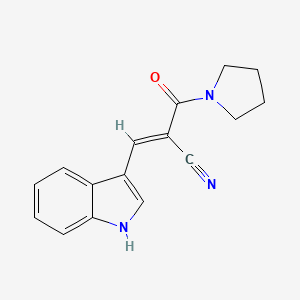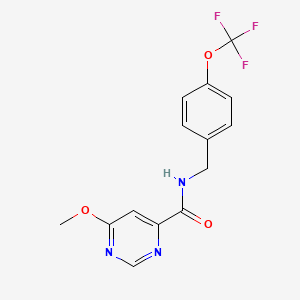
N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a pyridin-2-yloxybenzyl group through a carboxamide linkage
科学的研究の応用
N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with unique optical or electronic properties.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.
Introduction of the pyridin-2-yloxybenzyl group: This step involves the nucleophilic substitution reaction where the pyridin-2-yloxy group is introduced to the benzyl position.
Formation of the carboxamide linkage: This is typically achieved through the reaction of the xanthene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
類似化合物との比較
Similar Compounds
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- Pyridine derivatives used in agrochemicals
Uniqueness
N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a pyridin-2-yloxybenzyl group This structural combination imparts specific chemical and biological properties that are not commonly found in other compounds
特性
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c29-26(25-20-10-1-3-12-22(20)31-23-13-4-2-11-21(23)25)28-17-18-8-7-9-19(16-18)30-24-14-5-6-15-27-24/h1-16,25H,17H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRDXIZDWFWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CC=C4)OC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)
![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2837319.png)
![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)


![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)
![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)
![4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2837336.png)
